molecular formula C8H9NOS B14256651 (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one CAS No. 183889-76-1

(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one

Cat. No.: B14256651
CAS No.: 183889-76-1
M. Wt: 167.23 g/mol
InChI Key: VEIQRBAHEPYCED-MRVPVSSYSA-N
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Description

(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of sulfur and nitrogen atoms within a bicyclic framework, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic framework. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the ethenyl group: The ethenyl group is introduced through a series of reactions, such as halogenation followed by elimination, to yield the desired ethenyl-substituted product.

    Incorporation of sulfur and nitrogen atoms:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial processes often incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, such as hydrogenation, can convert the ethenyl group to an ethyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.

    Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one: shares similarities with other bicyclic compounds containing sulfur and nitrogen atoms, such as thiadiazoles and thiazoles.

    Thiadiazoles: These compounds also contain sulfur and nitrogen atoms within a heterocyclic structure and are known for their diverse biological activities.

    Thiazoles: Similar to thiadiazoles, thiazoles have a sulfur and nitrogen-containing ring and are used in various pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

183889-76-1

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one

InChI

InChI=1S/C8H9NOS/c1-2-6-4-9-7(10)3-8(9)11-5-6/h2,5,8H,1,3-4H2/t8-/m1/s1

InChI Key

VEIQRBAHEPYCED-MRVPVSSYSA-N

Isomeric SMILES

C=CC1=CS[C@@H]2CC(=O)N2C1

Canonical SMILES

C=CC1=CSC2CC(=O)N2C1

Origin of Product

United States

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